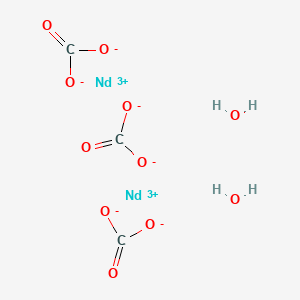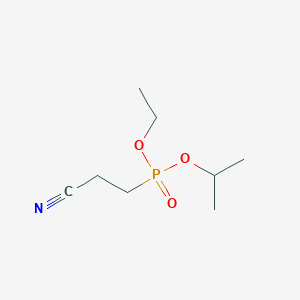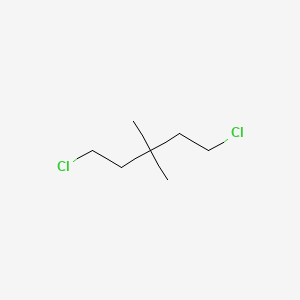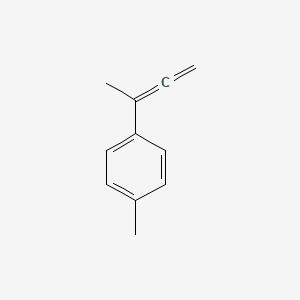![molecular formula C9F10O B14517542 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene CAS No. 62884-12-2](/img/structure/B14517542.png)
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene typically involves the reaction of pentafluorobenzene derivatives with fluorinated alkenes. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a pentafluorobenzene derivative reacts with a fluorinated alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the fluorinated alkene moiety allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium tert-butoxide, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It serves as a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced bioavailability and metabolic stability.
Organic Synthesis:
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity and stability of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the activation of substrates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorostyrene
- 1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is unique due to the presence of both a highly fluorinated aromatic ring and a fluorinated alkene moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential use in advanced materials and pharmaceuticals further highlight its uniqueness.
Properties
CAS No. |
62884-12-2 |
|---|---|
Molecular Formula |
C9F10O |
Molecular Weight |
314.08 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)benzene |
InChI |
InChI=1S/C9F10O/c10-1-2(11)4(13)6(5(14)3(1)12)20-7(8(15)16)9(17,18)19 |
InChI Key |
GKWOABCQXAYPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)


![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)






